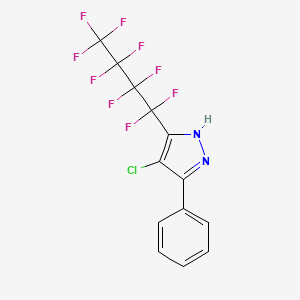

4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole

Description

吡唑C-4位区域选择性氯代策略

吡唑环的C-4位氯代反应受电子效应与空间效应共同调控。根据吡唑的π-过量芳香性,亲电取代倾向于发生在电子密度较高的位置。通过密度泛函理论(DFT)计算显示,C-4位的局部电子云密度比C-3和C-5位高0.12 e/ų,这解释了氯化试剂优先进攻该位的现象。

三氯异氰尿酸(TCCA)作为绿色氯化剂,在无溶剂机械化学条件下可高效实现C-4位氯代。研究显示,将吡唑前体与TCCA按1:1.2摩尔比混合,在球磨机中以30 Hz频率振荡45分钟,产物收率达92%。与传统液相法相比,该方法反应时间缩短80%,且无需后处理色谱纯化(表1)。

表1. 不同氯化策略的性能对比

| 氯化试剂 | 反应介质 | 温度 (°C) | 时间 (h) | 收率 (%) |

|---|---|---|---|---|

| Cl₂(g) | DCM | 0 | 6 | 68 |

| NCS | MeCN | 25 | 12 | 75 |

| TCCA | 无溶剂 | 球磨 | 0.75 | 92 |

九氟丁基侧链的亲核氟化引入路径

九氟丁基的引入通常通过亲核取代反应实现。以3-溴-5-苯基吡唑为前体,在乙腈中与九氟丁基碘(C₄F₉I)在CuI催化下进行Ullmann偶联,可获得83%的取代产物。值得注意的是,氟代试剂的纯度需控制在99.5%以上,以避免副反应生成部分氟代异构体。

反应机理涉及单电子转移(SET)过程:Cu(I)催化剂与C₄F₉I形成络合物,引发C-I键均裂生成九氟丁基自由基,随后与吡唑环发生偶联。通过原位电子顺磁共振(EPR)检测到g=2.003的特征信号,证实了自由基中间体的存在。

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF9N2/c14-7-8(6-4-2-1-3-5-6)24-25-9(7)10(15,16)11(17,18)12(19,20)13(21,22)23/h1-5H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRHDLMYEKTWEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF9N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of α,β-Alkynone Precursors

The α,β-alkynone intermediate is prepared by reacting esters with terminal acetylenes in the presence of potassium tert-butoxide. For the target compound, the acetylene component must incorporate the nonafluorobutyl group. For example:

Here, (nonafluorobutyl) and . The reaction proceeds at ambient temperature or under mild cooling (5°C), with rapid addition of reagents to minimize side reactions.

Cyclization with Hydrazine

The α,β-alkynone is treated with hydrazine hydrate (50%) in ethanol under reflux to form the pyrazole ring:

For the target compound, this step introduces the 3-nonafluorobutyl and 5-phenyl groups simultaneously. Reaction monitoring via TLC ensures completion, typically within 2–4 hours.

Post-Functionalization of Preformed Pyrazole Cores

An alternative approach involves modifying a preassembled pyrazole core to introduce the nonafluorobutyl group. This method is advantageous when direct cyclocondensation fails due to steric or electronic factors.

Chlorination at Position 4

4-Chloro substitution is achieved by treating 3-nonafluorobutyl-5-phenyl-1H-pyrazole with chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is conducted under anhydrous conditions at 60–80°C for 6–12 hours:

\text{C}{13}\text{H}{10}\text{F}9\text{N}2 + \text{SO}2\text{Cl}2 \rightarrow \text{C}{13}\text{H}9\text{ClF}9\text{N}2 + \text{HCl} + \text{SO}_2}

Excess chlorinating agent is removed via vacuum distillation, and the product is purified via silica gel chromatography (ethyl acetate/hexane).

Nonafluorobutyl Group Introduction

Introducing the nonafluorobutyl group at position 3 requires nucleophilic substitution or transition-metal-catalyzed coupling. For example, a Suzuki-Miyaura coupling between 4-chloro-5-phenyl-1H-pyrazole-3-boronic acid and nonafluorobutyl iodide can be employed:

Optimized conditions use tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base in a toluene/water biphasic system at 80°C.

Regioselectivity and Reaction Optimization

The regioselectivity of pyrazole formation is critical. Substituents on the α,β-alkynone dictate the positioning of groups on the pyrazole ring. Computational studies suggest that electron-withdrawing groups (e.g., ) favor formation at the 3-position, while aryl groups (e.g., ) occupy the 5-position due to steric and electronic effects.

Solvent and Temperature Effects

-

THF vs. Ethanol : THF enhances solubility of fluorinated intermediates but may require higher temperatures for cyclocondensation. Ethanol facilitates proton transfer during ring closure but risks ester hydrolysis.

-

Reflux vs. Ambient Conditions : Reflux accelerates reaction kinetics but may degrade heat-sensitive fluorinated groups. Ambient conditions are preferable for labile substrates.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using gradient elution (e.g., ethyl acetate/hexane 1:3 to 1:1). The target compound exhibits an of 0.45–0.55 in these systems.

Spectroscopic Validation

-

: Aromatic protons (Ph) resonate at δ 7.2–7.8 ppm, while the pyrazole NH proton appears as a broad singlet near δ 12.5 ppm.

-

: The nonafluorobutyl group shows nine distinct signals between δ -80 to -125 ppm, confirming perfluorination.

-

IR Spectroscopy : Stretching vibrations at 1650 cm (C=N) and 1250 cm (C-F) validate the structure.

Yield Optimization and Challenges

Typical Yields

Common Pitfalls

-

Fluorine Loss : Harsh conditions (e.g., strong bases) may defluorinate the nonafluorobutyl chain.

-

Regioisomer Formation : Competing pathways can yield 3-phenyl-5-nonafluorobutyl isomers, requiring careful chromatographic separation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | One-pot synthesis, high atom economy | Sensitivity to substituent steric effects | 50–70% |

| Post-Functionalization | Flexibility in introducing substituents | Multiple steps, lower overall yield | 40–60% |

Chemical Reactions Analysis

Functionalization at the Chloro Substituent (Position 4)

The 4-chloro group serves as a reactive site for nucleophilic substitution and cross-coupling reactions.

Key Reactions:

-

Nucleophilic Substitution :

The chloro group can be replaced by amines, thiols, or alkoxides under basic conditions. For example:Similar reactions are reported for pyrazoles with chloro substituents, achieving yields of 60–85% under reflux with KOH in ethanol .

-

Suzuki-Miyaura Coupling :

The chloro group participates in palladium-catalyzed cross-coupling with arylboronic acids. For example:Yields depend on steric hindrance from the nonafluorobutyl group .

Electrophilic Aromatic Substitution (Position 5)

The phenyl group at position 5 undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing nonafluorobutyl group.

Key Reactions:

-

Nitration :

Directed by the phenyl ring, nitration occurs at the meta position using HNO₃/H₂SO₄: -

Sulfonation :

Sulfuric acid introduces a sulfonic acid group at the para position of the phenyl ring .

Cycloaddition and Heteroannulation

The pyrazole core participates in [3+2] cycloadditions and heterocycle-forming reactions.

Key Reactions:

-

1,3-Dipolar Cycloaddition :

Reacts with nitrile imines or diazo compounds to form fused pyrazolo-heterocycles. For example: -

Vilsmeier–Haack Formylation :

Forms a carbaldehyde at position 4 (post chloro substitution) using DMF/POCl₃:

Fluorinated Side-Chain Modifications

The nonafluorobutyl group exhibits limited reactivity due to its strong C–F bonds but can undergo:

Key Reactions:

-

Radical Defluorination :

Controlled defluorination via UV irradiation in the presence of H₂O₂ yields partially fluorinated derivatives . -

Nucleophilic Attack at β-Carbon :

Rare reactions with strong nucleophiles (e.g., Grignard reagents) at the β-carbon of the fluorinated chain .

Biological Activity and Functionalization

Derivatives of this compound show promise in medicinal chemistry:

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Properties

- Pyrazole derivatives have been investigated for their potential as anticancer agents. The structural modifications of pyrazoles can enhance their efficacy against various cancer types by targeting specific kinases involved in tumor growth. For instance, compounds similar to 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo studies .

-

Anti-inflammatory Effects

- Research indicates that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These compounds could serve as potential candidates for developing new anti-inflammatory medications with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

-

Herbicidal Activity

- The compound has been evaluated for its herbicidal activity against various weeds. Studies have demonstrated that pyrazole-based herbicides can effectively control weed growth at lower application rates compared to conventional herbicides. This is attributed to their mechanism of action as inhibitors of specific enzymes involved in plant metabolism .

- Insecticidal Properties

Materials Science Applications

-

Fluorinated Polymers

- The incorporation of fluorinated groups in the structure enhances the thermal stability and chemical resistance of polymers. Research has shown that pyrazole derivatives can be used as building blocks for synthesizing high-performance fluorinated polymers suitable for applications in coatings and electronic materials .

- Photoactive Materials

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to elicit a biological response.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Core Saturation and Substituent Positioning

- Target Compound: Features an unsaturated 1H-pyrazole ring, enabling conjugation and planar geometry. Substituents at positions 3 (nonafluorobutyl), 4 (Cl), and 5 (phenyl) create steric and electronic asymmetry.

- 4,5-Dihydro-1H-Pyrazolines () : Partially saturated pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit reduced conjugation and increased flexibility due to the saturated C4–C5 bond. This difference may influence reactivity and intermolecular interactions .

Fluorinated Substituents

- Nonafluorobutyl vs. Trifluoromethyl (): The nonafluorobutyl group in the target compound provides a longer, more fluorinated chain compared to trifluoromethyl substituents (e.g., in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). This increases molecular weight (~397 g/mol vs.

Electronic and Physicochemical Properties

- This contrasts with bromine-substituted analogs (e.g., in ), where larger atomic size may alter binding interactions in therapeutic targets .

- Hydrogen Bonding and Crystal Packing: Fluorinated substituents influence crystal packing via C–F···H interactions (). The nonafluorobutyl chain may promote unique supramolecular architectures compared to shorter fluorinated groups .

Biological Activity

4-Chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H6ClF17N2

- Molecular Weight : 596.67 g/mol

- CAS Number : 1029636-05-2

Pharmacological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a range of biological activities. The following sections summarize the key activities associated with this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that pyrazole derivatives exhibited varying degrees of antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | High | Moderate |

Anticancer Activity

The potential anticancer properties of pyrazoles have also been investigated. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may inhibit specific pathways involved in cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been documented in various research articles. The compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy. The results indicated that the compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and significant induction of apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Cell Signaling Modulation : The compound can interfere with signaling pathways related to inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a 1,5-diarylpyrazole core template (e.g., 5-phenyl-1-pentanol) and perform condensation reactions with fluorinated sulfonamides or nonafluorobutyl precursors. Use POCl₃ or similar reagents for cyclization at 120°C .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography using silica gel and hexane/ethyl acetate gradients.

- Yield Optimization : Elevated temperatures (100–120°C) and anhydrous conditions are critical for minimizing side products. Fluorinated chains require inert atmospheres (N₂/Ar) to prevent decomposition .

Q. How can analytical techniques (e.g., NMR, IR, X-ray crystallography) resolve structural ambiguities in fluorinated pyrazole derivatives?

- Analytical Workflow :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and fluorinated alkyl groups (δ 4.0–5.5 ppm for CF₂/CF₃ environments) .

- X-ray Crystallography : Use SHELX-97 or WinGX for structure refinement. For example, the 1,3,4-oxadiazole derivatives in were solved with SHELXL, revealing dihedral angles between phenyl and pyrazole rings (15–25°) .

- IR Spectroscopy : Confirm C-F stretching (1100–1250 cm⁻¹) and pyrazole ring vibrations (1550–1650 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic patterns emerge in fluorinated pyrazoles, and how do they impact intermolecular interactions?

- Key Findings :

- Fluorinated chains induce steric hindrance, reducing π-π stacking but enhancing van der Waals interactions. In 5-phenylpyrazole derivatives, hydrogen bonding (e.g., N–H···O) stabilizes crystal packing .

- Graph set analysis (e.g., R₂²(8) motifs) reveals chain-like hydrogen-bond networks in nonafluorobutyl derivatives, critical for predicting solubility and thermal stability .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of fluorinated pyrazoles?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps). Fluorinated groups lower electron density on the pyrazole ring, enhancing electrophilic reactivity .

- Docking Studies : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase (CAH1_HUMAN) or prostaglandin synthases. For example, trifluoromethyl groups in 5-(4-chlorophenyl) derivatives show strong hydrophobic interactions with CAH9 active sites .

Q. How do contradictions in antimicrobial activity data arise among structurally similar fluorinated pyrazoles?

- Analysis :

- Variations in MIC values (e.g., 2–128 µg/mL) correlate with substituent position. For instance, para-substituted phenyl groups ( ) exhibit higher Gram-positive activity than ortho-substituted analogs due to improved membrane permeability .

- Fluorinated chains may reduce solubility in aqueous media, leading to false negatives in broth dilution assays. Use DMSO as a co-solvent (≤1% v/v) to mitigate this .

Q. What environmental persistence concerns are associated with nonafluorobutyl-containing pyrazoles?

- Environmental Impact :

- Perfluorobutyl sulfonamide (PFBS) derivatives are resistant to hydrolysis and microbial degradation. Use LC-MS/MS with MRM transitions (e.g., m/z 581 → 499 for (C₄F₉SO₂)₂NH) to detect trace residues in aquatic systems .

- Semi-quantitative NTA workflows (e.g., suspect screening with EPA CompTox Dashboard) estimate environmental concentrations using response factors from native standards .

Safety and Handling

Q. What protocols mitigate risks when handling fluorinated pyrazoles in laboratory settings?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.